molecular formula C19H16N2O2 B3012927 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide CAS No. 338755-06-9

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide

Cat. No.: B3012927
CAS No.: 338755-06-9
M. Wt: 304.349
InChI Key: FRGOIOYXCQCGET-UHFFFAOYSA-N
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Description

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.349 g/mol This compound features a pyridine ring substituted with a benzyl group, an oxo group, and a phenylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and suitable bases.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Formation of the Phenylcarboxamide Group: The phenylcarboxamide group can be introduced through amidation reactions using phenylamine and suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-oxo-N-phenylpyridine-4-carboxamide: Similar structure with a different position of the carboxamide group.

    1-benzyl-2-oxo-N-phenylpyridine-5-carboxamide: Similar structure with a different position of the carboxamide group.

    1-benzyl-2-oxo-N-phenylpyridine-6-carboxamide: Similar structure with a different position of the carboxamide group.

Uniqueness

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(19(17)23)14-15-8-3-1-4-9-15/h1-13H,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGOIOYXCQCGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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